Product packaging for 3-Benzylpyrrolidine(Cat. No.:CAS No. 170304-83-3)

3-Benzylpyrrolidine

Cat. No.: B112086
CAS No.: 170304-83-3
M. Wt: 161.24 g/mol
InChI Key: HFBLCYZEOGXHDP-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a crucial pharmacophore in drug discovery. frontiersin.orgontosight.ai Its importance stems from a combination of unique physicochemical properties, including its three-dimensional structure, which allows for thorough exploration of pharmacophore space. nih.govnih.gov This non-planar ring system, characterized by sp³-hybridized carbons, provides a rigid scaffold that can be strategically substituted to create stereochemically complex molecules. nih.govnih.gov The ability to generate diverse stereoisomers is critical, as the spatial arrangement of substituents can dramatically influence a molecule's biological activity by altering its binding affinity to target proteins. nih.govnih.gov

The structural rigidity and lipophilicity of the pyrrolidine scaffold often lead to improved pharmacokinetic properties in drug candidates, such as enhanced metabolic stability, bioavailability, and oral absorption. tandfonline.com Pyrrolidine and its derivatives are found in a vast array of natural products, especially alkaloids, which exhibit a wide spectrum of biological activities. nih.gov This natural prevalence has inspired medicinal chemists to utilize the pyrrolidine core in the development of synthetic compounds targeting a multitude of diseases. frontiersin.org Consequently, pyrrolidine-based structures are integral to numerous approved drugs and investigational agents with applications ranging from anticancer and antiviral to antidiabetic and neurological therapies. frontiersin.orgtandfonline.com

Overview of 3-Benzylpyrrolidine Derivatives in Contemporary Chemical and Biological Research

The this compound framework is a specific and valuable subset of the broader pyrrolidine class, characterized by a benzyl (B1604629) group attached to the third position of the pyrrolidine ring. This structural motif serves as a key building block in the synthesis of a variety of biologically active molecules. Research into this compound derivatives has revealed their potential to interact with a range of biological targets, leading to diverse pharmacological effects.

For instance, derivatives of this compound have been investigated for their activity as anticonvulsants. researchgate.net Other studies have explored their potential as agents for treating neurodegenerative conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). researchgate.netresearchgate.net The strategic combination of the N-benzylpyrrolidine scaffold with other heterocyclic structures, like 1,3,4-oxadiazole (B1194373), has been shown to yield multi-target hybrids with potential therapeutic benefits for Alzheimer's. researchgate.netdergipark.org.tr

Furthermore, research has demonstrated the cytotoxic potential of certain 1-benzylpyrrolidin-3-ol analogues against cancer cell lines, suggesting a role in oncology research. nih.gov These compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov The versatility of the this compound core is also evident in its use to create derivatives with potential nootropic effects, aiming to enhance cognitive function. uran.ua The anisomycin (B549157) antibiotic, which contains a benzylpyrrolidine core, is a potent inhibitor of protein synthesis in eukaryotes, highlighting the significant biological impact of this structural scaffold. nih.gov

Table 1: Investigated Biological Activities of this compound Derivatives

Biological Target/Activity Derivative Class Research Focus
Anticonvulsant N-Mannich bases of 3-benzyl-pyrrolidine-2,5-dione Evaluation of anticonvulsant properties in seizure models. researchgate.net
Alzheimer's Disease N-Benzylpyrrolidine hybrids with 1,3,4-oxadiazole Multi-target inhibition of AChE, BChE, and BACE-1. researchgate.netresearchgate.net
Anticancer 1-Benzylpyrrolidin-3-ol analogues Induction of apoptosis in human cancer cell lines. nih.gov
Nootropic 4-(Aminomethyl)-1-benzylpyrrolidin-2-one derivatives Enhancement of cognitive function and memory. uran.ua
Antibiotic Anisomycin (natural product) Inhibition of eukaryotic protein synthesis. nih.gov

Scope and Objectives of Academic Inquiry on the this compound Core Structure

Academic research on the this compound core structure is driven by several key objectives. A primary goal is the continued exploration and development of novel synthetic methodologies to access these compounds efficiently and with high stereoselectivity. uonbi.ac.ke This includes the functionalization of pre-existing pyrrolidine rings and the construction of the ring from acyclic precursors. nih.gov

A significant portion of research focuses on elucidating the structure-activity relationships (SAR) of this compound derivatives. nih.gov By systematically modifying the substituents on both the pyrrolidine ring and the benzyl group, researchers aim to understand how these changes influence biological activity and target selectivity. uonbi.ac.ke This knowledge is crucial for the rational design of more potent and specific therapeutic agents. frontiersin.org

Furthermore, a major objective is the identification and validation of new biological targets for compounds based on the this compound scaffold. uonbi.ac.ke This involves screening libraries of these derivatives against various enzymes, receptors, and cellular pathways to uncover new therapeutic applications. nih.gov For example, studies have aimed to discover novel inhibitors of enzymes implicated in cancer or neurodegenerative diseases. researchgate.netnih.gov The ultimate aim of this academic inquiry is to translate fundamental chemical and biological findings into the development of new drug candidates with improved efficacy for a wide range of diseases. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B112086 3-Benzylpyrrolidine CAS No. 170304-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBLCYZEOGXHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397011
Record name 3-Benzylpyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170304-83-3
Record name 3-Benzylpyrrolidine
Source EPA DSSTox
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Record name 3-Benzylpyrrolidine
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Synthetic Methodologies for 3 Benzylpyrrolidine and Its Derivatives

General Synthetic Routes to the 3-Benzylpyrrolidine Moiety

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a robust and widely utilized method for the formation of amines, including cyclic structures like this compound. wikipedia.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com The process can be performed in a single pot, making it an efficient and attractive synthetic strategy. wikipedia.org

The synthesis of N-benzyl cyclo-tertiary amines, such as derivatives of this compound, can be achieved through the reductive amination of a suitable ketone or aldehyde with a secondary amine. For this transformation, various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Enzymatic approaches have also been explored. For instance, imine reductases (IREDs) have been engineered to catalyze the reductive amination of ketones with cyclic secondary amines to produce N-benzyl cyclo-tertiary amines. mdpi.com An imine reductase from Mesorhizobium sp. (MesIRED) has shown efficiency in the reductive amination of cyclohexanone (B45756) with pyrrolidine (B122466), and mutations have been introduced to improve its activity towards producing N-benzylpyrrolidine. mdpi.com

Table 1: Examples of Reductive Amination Strategies

Starting Materials Reducing Agent/Catalyst Product Key Features
Aldehyde/Ketone + Amine Sodium Cyanoborohydride (NaBH₃CN) Substituted Amine Selective reduction of imine. masterorganicchemistry.com
Carbonyl Compound + Secondary Amine Transition Metals and Hydrosilatrane N-Benzyl Cyclo-tertiary Amine Catalytic reductive amination. mdpi.comresearchgate.net
Ketone + Cyclic Secondary Amine Imine Reductase (MesIRED) N-Benzylpyrrolidine Biocatalytic, green approach. mdpi.com

Cyclization Reactions in the Formation of this compound Derivatives (e.g., Dieckmann Cyclization)

Intramolecular cyclization reactions are fundamental to the synthesis of cyclic compounds, including pyrrolidine derivatives. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a powerful tool for forming five- or six-membered rings and can be applied to the synthesis of substituted pyrrolidines. libretexts.org This reaction is typically promoted by a strong base, such as an alkoxide, which facilitates the formation of an enolate that subsequently attacks the second ester group, leading to a cyclic β-keto ester. libretexts.org

A notable application of this strategy is the Lacey-Dieckmann cyclization, which is used to prepare 3-acyltetramic acids (pyrrolidine-2,4-diones). nih.gov This method involves the intramolecular condensation of an N-acetoacetylated amino acid ester. For instance, (S)-5-benzylpyrrolidine-2,4-dione can be synthesized from L-phenylalanine methyl ester hydrochloride. nih.govorgsyn.org The process starts with the acylation of the amino acid ester, followed by a base-mediated cyclization to form the pyrrolidine-2,4-dione (B1332186) ring. nih.gov While this method is operationally simple, some epimerization at the C5 position can occur during the cyclization step. nih.gov The resulting cyclic β-keto ester can then be further modified, for example, through decarboxylation, to access other 3-substituted pyrrolidine derivatives. libretexts.org

Table 2: Dieckmann Cyclization for Pyrrolidine Derivatives

Substrate Base Product Ring Size
1,6-Diesters Alkoxide Five-membered β-keto ester 5
1,7-Diesters Alkoxide Six-membered β-keto ester 6
N-acetoacetylated amino acid ester Sodium methoxide 3-Acyltetramic acid 5

Multi-Component Reactions Towards this compound and Related Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com MCRs are characterized by their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them valuable in drug discovery and organic synthesis. tcichemicals.comresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been employed to synthesize derivatives of this compound. In one study, 1-benzyl-pyrrolidine-3-ol derivatives were synthesized using an Ugi-4CR involving 1-(2-aminobenzyl)pyrrolidin-3-ol, various aldehydes, carboxylic acids, and an isocyanide (tert-butyl isocyanide). researchgate.net This approach allows for the creation of a library of compounds by varying the aldehyde and acid components. researchgate.net

Another powerful MCR for the synthesis of pyrrolidine derivatives is the 1,3-dipolar cycloaddition of azomethine ylides. These can be generated in situ from the condensation of an α-amino acid with an aldehyde and then react with a dipolarophile to construct the pyrrolidine ring. tandfonline.com This strategy has been used to synthesize a variety of highly substituted pyrrolidines, including spiro-pyrrolidine derivatives. tandfonline.com

Asymmetric Synthesis of Chiral this compound Enantiomers

Organocatalytic Approaches in Stereoselective this compound Synthesis (e.g., Michael Addition)

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. mdpi.comnih.gov Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are particularly effective in promoting a wide range of asymmetric transformations. mdpi.combeilstein-journals.org

The asymmetric Michael addition is a key reaction in this context, enabling the enantioselective formation of carbon-carbon bonds. beilstein-journals.org For the synthesis of chiral this compound derivatives, an organocatalytic asymmetric aza-Michael addition can be employed. acs.org For instance, the intramolecular aza-Michael addition of an aminofluorovinylsulfone has been used to create fluorinated pyrrolidines with high diastereoselectivity. acs.org

Furthermore, organocatalytic cascade or domino reactions provide an efficient route to highly substituted pyrrolidines. nih.govrsc.org An example is the organocatalytic asymmetric cascade reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, which yields highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org Cinchona-derived bifunctional amino-squaramide catalysts have been shown to be effective in achieving high enantio- and diastereoselectivities in such reactions. rsc.org The Michael addition of a nucleophile to an α,β-unsaturated system is often the initial step in these cascades, setting the stereochemistry for subsequent cyclization. acs.orgresearchgate.net

Table 3: Organocatalytic Synthesis of Chiral Pyrrolidines

Reaction Type Catalyst Type Substrates Product Feature
Asymmetric Cascade Reaction Cinchonidine derived amino-squaramide N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone Stereogenic quaternary center at C3. rsc.org
Aza-Michael/Aldol Domino Diarylprolinol silyl (B83357) ether α-Ketoamides, α,β-Unsaturated aldehydes Three contiguous stereocenters. nih.gov
Intramolecular aza-Michael - Aminofluorovinylsulfone Diastereoselective formation of anti-N-benzylpyrrolidine. acs.org
Michael Addition Pyrrolidine-based organocatalysts Aldehydes, Nitroolefins Chiral γ-nitro aldehydes. beilstein-journals.org

Metal-Catalyzed Asymmetric Transformations Yielding Chiral this compound Derivatives

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, providing access to a vast array of chiral molecules with high enantioselectivity. mdpi.comsioc-journal.cnrsc.org Various metals, including rhodium, copper, palladium, and iridium, have been used in conjunction with chiral ligands to catalyze asymmetric reactions that can be applied to the synthesis of chiral this compound derivatives. mdpi.comsnnu.edu.cn

Palladium-catalyzed reactions have been particularly well-developed for the synthesis of pyrrolidines. For example, a palladium-catalyzed carboamination of protected γ-amino alkenes with aryl halides can lead to the formation of 2-benzylpyrrolidine (B112527) derivatives. umich.edu Conceptually similar strategies can be envisioned for this compound targets.

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been developed for the synthesis of chiral pyrrolidines in excellent yields and enantiomeric excesses. mdpi.com These reactions can be used to create complex polycyclic structures containing the pyrrolidine core.

Rhodium-catalyzed asymmetric C-H activation is another powerful strategy. Chiral cyclopentadienyl (B1206354) (Cp*) rhodium complexes have been used for the enantioselective synthesis of various nitrogen-containing heterocycles. snnu.edu.cn While direct examples for this compound are specific, the methodology's power in creating chiral scaffolds is well-established. snnu.edu.cn These metal-catalyzed transformations often offer unique reactivity and selectivity profiles that are complementary to organocatalytic methods, providing a comprehensive toolbox for the synthesis of chiral this compound and its analogues. researchgate.net

Stereoselective Reduction Techniques for this compound Rings

The creation of stereochemically defined this compound rings often relies on the stereoselective reduction of precursor molecules. A common strategy involves the reduction of an imine or an enamine intermediate. For instance, the condensation of L-tartaric acid derivatives with benzylamine, followed by reduction, can establish the desired stereochemistry.

Another powerful approach is the catalytic hydrogenation of a pre-formed pyrroline (B1223166) ring. This method can be highly diastereoselective, depending on the catalyst and the substitution pattern of the pyrroline. For example, the hydrogenation of certain pyrrolines can yield cis-3,4-disubstituted pyrrolidines with high selectivity. researchgate.net

Furthermore, biocatalytic reductions offer an environmentally friendly and highly selective alternative. Imine reductases (IREDs) have been engineered to catalyze the reduction of cyclic imines to produce chiral amines, including derivatives of this compound. researchgate.net These enzymes can exhibit high enantioselectivity, providing access to specific stereoisomers. For example, engineered Mesorhizobium imine reductase (MesIRED) variants have shown improved conversion rates for the synthesis of N-benzylpyrrolidine. researchgate.net

Table 1: Comparison of Stereoselective Reduction Techniques

Technique Precursor Key Reagents/Catalysts Key Features Reference
Reductive Amination L-Tartaric acid derivative and benzylamine NaBH4–BF3·Et2O Establishes stereochemistry from a chiral precursor.
Catalytic Hydrogenation Substituted pyrroline Pd/C, H₂ Can be highly diastereoselective for cis-isomers. researchgate.net
Biocatalytic Reduction Cyclic imine Engineered Imine Reductase (e.g., MesIRED) High enantioselectivity and environmentally friendly. researchgate.net

Biocatalytic and Biosynthetic Pathways Involving Benzylpyrrolidine Precursors

Nature has developed intricate enzymatic pathways for the synthesis of complex molecules containing the pyrrolidine scaffold. These biocatalytic routes are increasingly being harnessed for the synthesis of chiral amines and their derivatives. acs.orgnih.gov

Enzyme-Mediated Condensation Reactions in Benzylpyrrolidine Biosynthesis

A key step in the biosynthesis of some benzylpyrrolidine-containing natural products, such as the antibiotic anisomycin (B549157), is an enzyme-mediated condensation reaction. researchgate.netnih.govpnas.org In the biosynthesis of anisomycin, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, a type of transketolase, plays a crucial role. researchgate.netnih.govpnas.org

Specifically, the enzyme AniP, and its homolog siAniP, catalyze the condensation of 4-hydroxyphenylpyruvic acid with glyceraldehyde. researchgate.netnih.gov This reaction is a critical step in forming the backbone of the benzylpyrrolidine scaffold. researchgate.netnih.govnih.gov Research has shown that siAniP is specific for aromatic keto acids but can tolerate a range of aliphatic and aromatic aldehydes as substrates. researchgate.netnih.gov This discovery not only sheds light on the natural biosynthetic pathway but also provides a powerful biocatalyst for the potential synthesis of novel anisomycin analogs. researchgate.netnih.gov

Investigation of Biosynthetic Gene Clusters for Benzylpyrrolidine Scaffolds

The identification and characterization of biosynthetic gene clusters (BGCs) are fundamental to understanding and engineering the production of natural products. pnas.orgplos.org A BGC is a group of genes that are physically clustered in the genome and are involved in the biosynthesis of a specific secondary metabolite. plos.org

In the case of anisomycin, a BGC responsible for its production has been identified in Streptomyces hygrospinosus. pnas.org This cluster contains the genes encoding the necessary enzymes for the entire biosynthetic pathway. Bioinformatic analysis and genetic manipulation have revealed the functions of several key genes within this cluster. researchgate.netpnas.org

For example, the aniP gene encodes the transketolase responsible for the initial condensation step. researchgate.netpnas.org Other genes in the cluster, such as aniQ (an aminotransferase), aniO (a glycosyltransferase), and aniN (a dehydrogenase), are essential for subsequent modifications to form the final benzylpyrrolidine structure. pnas.orgnih.gov The discovery of this BGC and the elucidation of the functions of its constituent genes open up possibilities for the combinatorial biosynthesis of new pyrrolidine-containing compounds. pnas.org

Table 2: Key Genes in the Anisomycin Biosynthetic Gene Cluster

Gene Encoded Enzyme Function in Biosynthesis Reference
aniP Transketolase Catalyzes the initial condensation of 4-hydroxyphenylpyruvic acid and glyceraldehyde. researchgate.netpnas.org
aniQ Aminotransferase Involved in deamination and subsequent reamination steps. pnas.orgnih.gov
aniO Glycosyltransferase Catalyzes a crucial glycosylation step for downstream processing. pnas.orgnih.gov
aniN Dehydrogenase Catalyzes a multi-step reaction to form the pyrrolidine ring. pnas.orgnih.gov

Stereochemical Investigations and Conformational Analysis of 3 Benzylpyrrolidine Systems

Impact of Stereochemistry on the Biological Activities of 3-Benzylpyrrolidine Derivatives

The significance of stereochemistry is underscored by the principle that enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit markedly different biological effects. biomedgrid.com One enantiomer may elicit the desired therapeutic response, while the other could be inactive or even produce undesirable side effects. biomedgrid.com This disparity arises from the specific, high-fidelity interactions required between a ligand and its biological target.

A notable example of the biological relevance of this scaffold is found in the development of multitarget-directed ligands for Alzheimer's disease. N-benzylpyrrolidine derivatives have been designed and synthesized to exhibit balanced inhibitory activity against key enzymes implicated in the disease's progression, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). nih.gov Specific derivatives, such as compounds 4k and 4o from a referenced study, demonstrated not only potent enzyme inhibition but also the ability to interfere with amyloid-β (Aβ) aggregation and showed neuroprotective properties. nih.gov While the specific stereochemistry of these compounds was not the primary focus of the cited abstract, the intricate binding to the active sites of these enzymes inherently depends on a precise three-dimensional complementarity, highlighting the implicit importance of the stereochemical configuration of the this compound core.

The table below summarizes the reported biological activities of representative N-benzylpyrrolidine derivatives, illustrating the therapeutic potential of this chemical class.

CompoundTarget Enzyme(s)Other Biological ActivitiesTherapeutic Area
4k AChE, BChE, BACE-1Aβ aggregation disassembly, neuroprotectionAlzheimer's Disease
4o AChE, BChE, BACE-1Aβ aggregation disassembly, neuroprotection, cognitive improvementAlzheimer's Disease

Data sourced from a study on multitargeted N-benzylpyrrolidine derivatives for Alzheimer's disease. nih.gov

Enantiopure this compound Derivatives: Synthesis and Characterization

Given the profound impact of stereochemistry on biological function, the development of synthetic methodologies to access enantiomerically pure this compound derivatives is of paramount importance. Various asymmetric synthetic strategies have been employed to achieve high levels of stereocontrol.

One common approach involves the enzymatic asymmetric reduction of a prochiral precursor. For instance, enantiopure 1-benzyl-3-hydroxypyrrolidine, a valuable intermediate for various pharmaceuticals, can be synthesized from 1-benzyl-3-pyrrolidinone (B141626) using a ketoreductase enzyme. This biocatalytic method offers a direct route to the chiral alcohol with high enantiomeric excess.

Another strategy is the construction of the chiral pyrrolidine (B122466) ring through stereoselective cyclization reactions. Organocatalytic Michael additions followed by reductive cyclization have been successfully used to prepare chiral 3,4-disubstituted pyrrolidines. researchgate.net This method allows for the controlled formation of stereocenters during the ring-forming process.

The synthesis of chiral pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS) showcases a multi-step approach starting from a Boc-protected aminopyridine derivative. nih.gov The key steps involve the stereoselective opening of a bicyclic precursor to generate a trans-substituted pyrrolidine ring. nih.gov Such synthetic routes are often designed to be flexible, allowing for the introduction of various substituents to explore structure-activity relationships.

Once synthesized, the enantiopurity and absolute configuration of these derivatives are confirmed through a combination of analytical techniques. The primary methods for characterization are summarized in the table below.

Characterization TechniqueInformation Obtained
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (% ee) by separating the enantiomers on a chiral stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the relative stereochemistry of substituents on the pyrrolidine ring. Can also be used with chiral shift reagents to determine enantiomeric purity.
Circular Dichroism (CD) Spectroscopy Provides information about the absolute configuration and conformational preferences of chiral molecules in solution. nih.gov
Specific Rotation ([α]) Measurement of the rotation of plane-polarized light, which is a characteristic physical property of a chiral compound. The sign (+ or -) and magnitude of the rotation are used to characterize a specific enantiomer. nih.gov
X-ray Crystallography Unambiguous determination of the absolute stereochemistry and solid-state conformation of crystalline derivatives.

For example, the successful synthesis of a specific chiral pyrrolidine inhibitor of nNOS was confirmed by measuring its specific rotation, reported as [α]D20 +6.25 (c 4, MeOH). nih.gov

Conformational Dynamics of the Pyrrolidine Ring within this compound Structures

The five-membered pyrrolidine ring is not planar and exists as a dynamic equilibrium of puckered conformations. nih.gov This conformational flexibility, often described as pseudorotation, allows the ring to adopt various shapes, with the most common being the envelope (or twist) conformations. nih.govnih.gov In these conformations, one or two atoms are out of the plane formed by the remaining atoms. The two predominant pucker modes for substituted pyrrolidines are often referred to as Cγ-exo and Cγ-endo, where the Cγ (C4) atom is puckered out of the plane on the opposite (exo) or same (endo) side as the substituent at another position. nih.gov

The presence of a benzyl (B1604629) group at the 3-position significantly influences the conformational equilibrium of the pyrrolidine ring. The bulky benzyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. lumenlearning.comchemistrysteps.com This preference, in turn, influences the puckering of the ring. The exact conformational preference is a balance of several factors, including:

Steric Hindrance: The interaction between the C3-benzyl group and other substituents on the ring, including the N-substituent and any substituents at C4. libretexts.org

Torsional Strain: The strain arising from eclipsed interactions between substituents on adjacent carbon atoms as the ring puckers. chemistrysteps.com

Electronic Effects: Inductive and stereoelectronic effects of substituents can influence the ring's preferred pucker. nih.gov

The conformational dynamics of this compound systems can be investigated using a combination of experimental and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformations in solution. nih.govnih.gov By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), it is possible to deduce dihedral angles and inter-proton distances, which provide insights into the time-averaged conformation of the pyrrolidine ring. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, complement experimental data by providing detailed information on the relative energies of different conformers and the energy barriers for interconversion between them. nih.govscielo.br These studies allow for a detailed mapping of the potential energy surface of the molecule, revealing the most stable conformations and the pathways for conformational change.

The table below outlines the key factors influencing the conformational dynamics of the this compound ring and the methods used for their investigation.

Influencing FactorDescriptionInvestigative Methods
Steric Interactions Repulsive forces between the bulky benzyl group and other substituents, favoring pseudo-equatorial positioning. libretexts.orglibretexts.orgNMR Spectroscopy, X-ray Crystallography, Computational Modeling.
Torsional Strain Energy cost associated with eclipsed conformations of substituents on adjacent ring atoms. chemistrysteps.comNMR Spectroscopy, Computational Modeling.
Ring Puckering The deviation of ring atoms from a mean plane, typically adopting envelope or twist conformations (e.g., Cγ-exo, Cγ-endo). nih.govresearchgate.netnih.govresearchgate.netNMR Spectroscopy, X-ray Crystallography, Computational Modeling.
N-Substituent The size and nature of the substituent on the nitrogen atom can influence both the ring pucker and the barrier to nitrogen inversion.NMR Spectroscopy, Computational Modeling.

Structure Activity Relationship Sar Studies and Molecular Design of 3 Benzylpyrrolidine Derivatives

Elucidation of Key Pharmacophoric Features of 3-Benzylpyrrolidine Derivatives

Key pharmacophoric features often include:

The Pyrrolidine (B122466) Nitrogen: The basicity and nucleophilicity of the nitrogen atom in the pyrrolidine ring are frequently involved in crucial interactions with biological targets. Modifications at this position, such as N-benzylation, have been shown to significantly influence activity, for instance, in the inhibition of cholinesterase enzymes. researchgate.netencyclopedia.pub

The 3-Benzyl Group: The benzyl (B1604629) substituent at the 3-position is a defining feature. The phenyl ring can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with the target protein. The conformational flexibility of the benzyl group allows it to adopt an optimal orientation within the binding pocket.

Substituents on the Benzyl Ring: The electronic properties and position of substituents on the benzyl ring can dramatically alter biological activity. For example, in a series of N-benzylpyrrolidine derivatives designed as acetylcholinesterase inhibitors, compounds with electron-withdrawing groups on the terminal phenyl moiety displayed superior inhibitory potential compared to those with electron-donating groups. researchgate.net

Stereochemistry at Position 3: The stereochemistry of the carbon atom to which the benzyl group is attached is often critical for activity. The spatial orientation of the benzyl group can determine the precise fit of the molecule into the active site of a protein, leading to different biological profiles for different stereoisomers. nih.gov

For instance, in the development of inhibitors for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), the nature of the aromatic system and the linker length between the pyrrolidine ring and other pharmacophoric elements are crucial. biomolther.orgkoreascience.kr

Positional and Substituent Effects on the Biological Potency of this compound Analogues

The biological potency of this compound analogues is highly sensitive to the position and nature of substituents on both the pyrrolidine and benzyl rings.

Substitutions on the Pyrrolidine Ring:

Modifications at various positions of the pyrrolidine ring have been shown to impact activity. For example, in the context of anticonvulsant agents, substituents at the 3-position of the pyrrolidine-2,5-dione scaffold strongly affect activity. nih.gov Similarly, for antidiabetic and anticancer activities, substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring offer significant opportunities for optimizing biological activity. tandfonline.com

Substitutions on the Benzyl Ring:

The substitution pattern on the phenyl ring of the 3-benzyl group plays a pivotal role in modulating potency and selectivity.

Electron-Withdrawing vs. Electron-Donating Groups: As mentioned earlier, electron-withdrawing groups on the benzyl ring can enhance the inhibitory potential of N-benzylpyrrolidine derivatives against acetylcholinesterase. researchgate.net Conversely, in other series of compounds, electron-donating groups like methoxy (B1213986) and methyl have been associated with lower IC50 values. nih.gov

Positional Isomers: The position of substituents (ortho, meta, or para) on the benzyl ring can significantly influence biological activity. For instance, in a series of indazole derivatives, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity, while substitution at the meta or para position reduced it. nih.gov

The following table summarizes the effects of various substituents on the biological activity of different pyrrolidine-based scaffolds, illustrating the general principles that can be applied to this compound analogues.

ScaffoldTarget/ActivityFavorable Substituents/PositionsUnfavorable Substituents/Positions
N-BenzylpyrrolidineAcetylcholinesteraseElectron-withdrawing groups on the terminal phenyl moiety. researchgate.netElectron-donating groups on the terminal phenyl moiety. researchgate.net
Pyrrolidine-2,5-dioneAnticonvulsantNon-aromatic (sec-butyl) at position 3; 3-trifluoromethylphenylpiperazine. nih.gov-
Pyrrolidine SulfonamidesIn Vitro PotencyFluorophenyl at position 3; meta-substitution on R2. nih.gov-
Indazole DerivativesInhibitory ActivityFluoro or cyano at the ortho position of the benzene ring. nih.govSubstitution at the meta or para position of the benzene ring. nih.gov
4-BenzylpiperidinesDopamine TransporterElectron-withdrawing group at the C(4)-position of the N-benzyl group. nih.gov-
Phenylpiperazine AcetamidesAnticonvulsant2-chlorophenylpiperazine (slightly less active than 3-trifluoromethylphenylpiperazine). nih.gov-

Rational Design Principles for Enhanced Biological Activity and Target Selectivity within this compound Scaffolds

The insights gained from SAR studies are fundamental to the rational design of novel this compound derivatives with improved potency and selectivity. Key principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the pyrrolidine ring or the benzyl group with other structurally related moieties can lead to compounds with improved properties. For example, replacing a phenyl ring with a thiophene (B33073) ring has been shown to enhance anticancer activity in certain series. nih.gov Bioisosteric replacement of functional groups, such as an amide linker with a triazole ring, can also be employed to improve conformational flexibility. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule can pre-organize it for target binding, reducing the entropic penalty upon binding and potentially increasing affinity. This can be achieved through the introduction of additional rings or bulky substituents that restrict bond rotation.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict the binding mode of this compound derivatives. This allows for the design of new analogues with optimized interactions with the active site. researchgate.net

Multi-target-Directed Ligands (MTDLs): In complex diseases like Alzheimer's, designing ligands that can interact with multiple targets can be a more effective therapeutic strategy. The N-benzylpyrrolidine scaffold has been used as a basis for developing MTDLs that inhibit acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. researchgate.netresearchgate.net

Selectivity Optimization: Fine-tuning the substituents on the this compound scaffold is crucial for achieving selectivity for a specific biological target over others. For instance, in the development of monoamine transporter inhibitors, specific substitutions on the aromatic ring were critical for differentiating between SERT, NET, and DAT inhibition. biomolther.orgkoreascience.krbiomolther.org For example, biphenyl (B1667301) groups favored SERT selectivity, while diphenyl groups were important for DAT selectivity. biomolther.orgkoreascience.kr

By systematically applying these design principles, medicinal chemists can navigate the chemical space around the this compound core to develop novel therapeutic agents with enhanced efficacy and safety profiles.

Biological Activities and Pharmacological Applications of 3 Benzylpyrrolidine Derivatives

Central Nervous System (CNS) Modulatory Activities of 3-Benzylpyrrolidines

The 3-benzylpyrrolidine scaffold is a core component of various molecules designed to interact with the central nervous system (CNS). These derivatives have shown a range of activities, from modulating fundamental neurotransmitter systems to offering potential therapeutic benefits in complex neurological disorders.

Interactions with Neurotransmitter Systems (e.g., Neurotransmitter Modulation)

Neurotransmitters are essential chemical messengers that facilitate communication between neurons. msdmanuals.com The modulation of their activity is a key strategy in the development of CNS-active drugs. Pyrrolidine (B122466) derivatives have been investigated for their capacity to modulate key neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) pathways. The pyrrolidine ring is a structural feature in many psychoactive compounds, and its derivatives are explored for their ability to interact with various receptors and transporters in the brain. uran.ua

The function of neurotransmitters like acetylcholine (B1216132), glutamate, GABA, dopamine, and serotonin is crucial for processes ranging from motor control to mood and cognition. nih.govkenhub.com For instance, acetylcholine is a major neurotransmitter in motor neurons and many CNS pathways, and its levels are known to decrease in patients with Alzheimer's disease. msdmanuals.com Glutamate is the primary excitatory neurotransmitter, vital for learning and memory. kenhub.com Conversely, GABA is the main inhibitory neurotransmitter, reducing neuronal excitability throughout the nervous system. kenhub.com

Derivatives based on the pyrrolidone structure, a close relative of pyrrolidine, have been shown to modulate neurotransmission in cholinergic and glutamatergic systems. uran.ua For example, piracetam, a cyclic derivative of GABA, is believed to enhance the function of the neurotransmitter acetylcholine via muscarinic receptors. nih.gov Some derivatives, like aniracetam, are thought to increase the release of norepinephrine (B1679862), dopamine, and serotonin. uran.ua The structural similarity of this compound to these active cores suggests its potential to serve as a scaffold for new CNS modulators targeting these critical neurotransmitter pathways.

Anticonvulsant Properties and Associated Mechanisms of Action

A significant area of research for pyrrolidine derivatives has been in the field of epilepsy. Several studies have identified potent anticonvulsant activity in derivatives of pyrrolidine-2,5-dione, a structure closely related to this compound. These compounds have been evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model, which represent different types of seizures. mdpi.comresearchgate.netmdpi.com

Many derivatives have demonstrated broad-spectrum anticonvulsant properties. mdpi.com For instance, N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (a compound with a substituted pyrrolidine-2,5-dione core) showed significant activity in both MES and scPTZ tests. researchgate.net Another compound, N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride (22), was found to be highly effective in the scPTZ and 6-Hz tests, showing greater potency than some reference antiepileptic drugs. nih.govresearchgate.net

The proposed mechanism of action for the anticonvulsant effects of these derivatives often involves the modulation of voltage-gated ion channels. mdpi.com In-vitro studies have shown that some of the most active compounds interact with and inhibit voltage-gated sodium (site 2) and L-type calcium channels. researchgate.netnih.gov For example, compound 14, a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide, is thought to exert its anticonvulsant effect through the inhibition of sodium and calcium currents. mdpi.com

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Proposed MechanismReference
Compound 14 (3-CF₃ derivative)49.667.431.3 (32 mA)Inhibition of sodium and calcium currents mdpi.com
Compound 942.71>150-Interaction with Nav1.2 and L-type calcium channels researchgate.net
Compound 13101.4672.59-Interaction with Nav1.2 and L-type calcium channels researchgate.net
Compound 22-3936Influence on sodium and calcium channels nih.govresearchgate.net
Compound 462.14-75.59Inhibition of voltage-sensitive sodium and L-type calcium channels mdpi.com

Nootropic Effects and Cognitive Enhancement Related to this compound Derivatives

Nootropics, or "smart drugs," are substances that may improve cognitive functions like memory, learning, and attention. nih.govwikipedia.org The pyrrolidone ring, present in this compound derivatives, is a foundational scaffold for the "racetam" class of nootropics. uran.ua Research into this class has demonstrated potential neuroprotective effects and cognitive benefits. uran.ua

Nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative, has been shown to potentially improve learning and memory in dementia patients. uran.ua The mechanism of action for many racetams is believed to involve the modulation of cholinergic systems. uran.ua For example, pramiracetam (B526) may enhance high-affinity choline (B1196258) uptake in the hippocampus, thereby boosting cholinergic neurotransmission. uran.ua Furthermore, some N-benzylpyrrolidine derivatives have been shown in preclinical models to improve cognitive deficits. researchgate.netx-mol.net Specifically, compounds 4k, 4o, 8f, and 12f were found to ameliorate cognitive dysfunction in scopolamine-induced amnesia models. researchgate.netx-mol.netresearchgate.net This suggests that the this compound core can be a valuable component in the design of agents aimed at cognitive enhancement. researchgate.net

Applications in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Neurodegenerative disorders like Alzheimer's disease present a significant challenge, and multi-target agents are a promising therapeutic strategy. mdpi.com N-benzylpyrrolidine derivatives have been extensively investigated as multi-target-directed ligands for Alzheimer's, simultaneously addressing several pathological factors of the disease. researchgate.netx-mol.netresearchgate.net These derivatives have been designed to not only inhibit key enzymes but also to provide neuroprotection against oxidative stress and to disrupt the aggregation of amyloid-β (Aβ) peptides. researchgate.netx-mol.netmdpi.com

A primary strategy in symptomatic Alzheimer's treatment is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—to increase the levels of the neurotransmitter acetylcholine in the brain. msdmanuals.commdpi.com Numerous studies have focused on designing this compound derivatives as potent inhibitors of both AChE and BuChE. researchgate.netresearchgate.netdergipark.org.tr

Hybrids incorporating the N-benzylpyrrolidine scaffold have demonstrated balanced and potent inhibitory activity against both enzymes. researchgate.netx-mol.net For example, in one study, compounds 5, 7, and 11 showed superior inhibitory activity against AChE and BuChE compared to the standard drug donepezil. researchgate.net Similarly, compounds 8f and 12f, which combine N-benzylpyrrolidine and 1,3,4-oxadiazole (B1194373) moieties, were found to be extensive inhibitors of human AChE and BuChE. researchgate.net This dual-inhibitory action is considered beneficial for treating the progression of Alzheimer's disease.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
Compound 34.4- researchgate.net
Compound 50.0423.003 researchgate.net
Compound 72.540.207 researchgate.net
Compound 110.0522.529 researchgate.net
Compound 2a12.83- dergipark.org.tr
Compound 2d-16.02 dergipark.org.tr
Compound 24b-2.39 researchgate.net
Compound 25b-1.94 researchgate.net

The enzyme beta-secretase-1 (BACE-1) is responsible for the initial step in the production of amyloid-β peptides, which accumulate to form plaques in the brains of Alzheimer's patients. nih.gov Inhibiting BACE-1 is therefore a primary therapeutic goal to slow disease progression. Many of the N-benzylpyrrolidine derivatives developed as cholinesterase inhibitors were also designed to act on BACE-1, making them multi-target agents. mdpi.comacs.org

Compounds 4k and 4o were identified as having a balanced inhibitory profile against cholinesterases and BACE-1. researchgate.netx-mol.net Similarly, hybrids of N-benzylpyrrolidine and 1,3,4-oxadiazole, such as compounds 8f and 12f, also demonstrated extensive inhibition of BACE-1. researchgate.net Molecular docking studies suggest that these compounds can bind effectively to the aspartate dyad of the BACE-1 active site. researchgate.netx-mol.net The ability of a single molecular framework to inhibit both cholinesterases and BACE-1 highlights the therapeutic potential of the this compound scaffold in developing disease-modifying treatments for Alzheimer's disease. researchgate.netmdpi.com

Amyloid-Beta Aggregation Modulation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). Consequently, the modulation of Aβ aggregation is a key therapeutic strategy. Certain this compound derivatives have been investigated for their potential to inhibit or disrupt this process.

Multi-target molecular hybrids of N-benzylpyrrolidine have been designed and evaluated for their potential in treating AD. researchgate.netnih.gov Specific derivatives, namely 4k and 4o , have demonstrated the ability to promote the disassembly of Aβ aggregates. researchgate.netnih.govx-mol.net These compounds also show balanced inhibition of cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1), enzymes also implicated in AD pathology. nih.gov The anti-Aβ aggregation properties are often attributed to the ability of these derivatives to bind to the peripheral anionic site (PAS) of acetylcholinesterase, which is known to influence Aβ aggregation. researchgate.netnih.gov

Furthermore, novel N-benzylpyrrolidine hybrids, such as 8f and 12f , have also been shown to possess the capability to disassemble Aβ aggregates. nih.gov Studies on 1-benzylamino-2-hydroxyalkyl derivatives revealed that some of these compounds are potent inhibitors of Aβ aggregation. acs.org For instance, compound 10 in this series demonstrated an IC₅₀ value of 3.09 μM for the inhibition of Aβ aggregation. acs.org Another study highlighted 1-benzylpyrrolidine-3-amine derivatives, 24b and 25b , which effectively inhibited Aβ aggregation by 45% and 49% respectively at a concentration of 10 μM. researchgate.net

The mechanism behind this modulation often involves the interaction of the this compound scaffold with the Aβ peptide, thereby interfering with the self-assembly process that leads to the formation of neurotoxic oligomers and fibrils. mdpi.com Some derivatives are also designed to chelate metal ions like copper, which are known to promote Aβ aggregation. nih.govresearchgate.netmdpi.com

Table 1: Amyloid-Beta Aggregation Inhibition by this compound Derivatives

Compound Type Aβ Aggregation Inhibition Reference
4k N-benzylpyrrolidine hybrid Potential disassembly of Aβ aggregates researchgate.netnih.govx-mol.net
4o N-benzylpyrrolidine hybrid Potential disassembly of Aβ aggregates researchgate.netnih.govx-mol.net
8f N-benzylpyrrolidine hybrid Potential disassembly of Aβ aggregates nih.gov
12f N-benzylpyrrolidine hybrid Potential disassembly of Aβ aggregates nih.gov
10 1-benzylamino-2-hydroxyalkyl derivative IC₅₀ = 3.09 μM acs.org
24b 1-benzylpyrrolidine-3-amine derivative 45% inhibition at 10 μM researchgate.net
25b 1-benzylpyrrolidine-3-amine derivative 49% inhibition at 10 μM researchgate.net
Neuroprotective Activities

Beyond modulating amyloid-beta aggregation, this compound derivatives have demonstrated significant neuroprotective effects against various cellular stressors implicated in neurodegenerative diseases.

Several N-benzylpyrrolidine derivatives have been shown to protect against oxidative stress-induced cell death. researchgate.net For example, in a study involving donepezil-aromatic amine hybrids, compound 3 exhibited significant neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative damage in SH-SY5Y neuroblastoma cells, with a cell viability rate of 80.11% at a concentration of 12.5 μM. researchgate.netacs.org The mechanism of this neuroprotection is linked to the reduction of intracellular reactive oxygen species (ROS). researchgate.netnih.gov

Similarly, multitarget-directed N-benzylpyrrolidine hybrids, including 4k and 4o , have shown neuroprotective activity against Aβ-induced stress. nih.govx-mol.net These compounds also demonstrated antioxidant potential in ex vivo studies. nih.govx-mol.net Novel N-benzylpyrrolidine hybrids like 8f and 12f also exhibited neuroprotective capabilities on SHSY-5Y cell lines. nih.gov

Furthermore, a series of tryptanthrin (B1681603) derivatives bearing a benzenesulfonamide (B165840) substituent were evaluated for their neuroprotective effects. nih.gov Among these, compound 4h showed a significant neuroprotective effect on H₂O₂-treated PC12 cells, with a cell survival rate of 71.31 ± 1.9% at 30 μM. nih.gov The neuroprotective properties of these derivatives are often a key feature of their potential as disease-modifying agents for conditions like Alzheimer's disease. acs.org

Table 2: Neuroprotective Activity of this compound Derivatives

Compound Cell Line Stressor Neuroprotective Effect Reference
Compound 3 SH-SY5Y H₂O₂ 80.11% viability at 12.5 μM researchgate.netacs.org
4k - Aβ-induced stress Demonstrated neuroprotective activity nih.govx-mol.net
4o - Aβ-induced stress Demonstrated neuroprotective activity nih.govx-mol.net
8f SHSY-5Y - Demonstrated neuroprotection ability nih.gov
12f SHSY-5Y - Demonstrated neuroprotection ability nih.gov
4h PC12 H₂O₂ 71.31 ± 1.9% cell survival at 30 μM nih.gov

Antimicrobial and Antiviral Efficacy of this compound Derivatives

Antibacterial Actions

The pyrrolidine scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial effects. Derivatives of this compound have been explored for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.

A study on N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives demonstrated variable antibacterial activity against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Enterococcus faecalis (Gram-positive). researchgate.net The most active compounds in this series were those containing electron-donating groups. researchgate.net

Another class of compounds, 3-benzylamide derivatives, has been investigated as potential inhibitors of the bacterial cell division protein FtsZ. nih.gov These compounds showed good activity against several Gram-positive bacteria. nih.gov Specifically, compound 9 , which has a fluorine substitution on the phenyl ring, was the most active against Mycobacterium smegmatis and S. aureus. nih.gov

The general structure of these compounds allows for modifications that can enhance their antibacterial potency and spectrum of activity. The antibacterial mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. mdpi.com

Table 3: Antibacterial Activity of this compound Derivatives

Compound/Derivative Class Target Bacteria Activity Reference
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines E. coli, P. aeruginosa, S. aureus, E. faecalis Variable antibacterial effect researchgate.net
Compound 9 (3-benzylamide derivative) M. smegmatis, S. aureus Best antibacterial activity in its series nih.gov

Antiviral Activities

The investigation into the antiviral properties of this compound derivatives is an emerging area of research. While specific studies focusing solely on the antiviral effects of this compound are limited, the broader class of pyrrolidine derivatives has shown promise in this domain. The structural features of the this compound core can be adapted to target various stages of the viral life cycle, such as entry, replication, and assembly. The lipophilic nature of the benzyl (B1604629) group combined with the pyrrolidine ring can facilitate interactions with viral proteins or host cell factors essential for viral propagation. Further research is needed to fully elucidate the antiviral potential and mechanisms of action of this compound derivatives.

Antineoplastic and Antiproliferative Effects of this compound Derivatives

Inhibition of Cancer Cell Lines

Derivatives of this compound have emerged as a class of compounds with significant potential in cancer therapy due to their cytotoxic effects on various cancer cell lines.

A library of 1-benzyl-pyrrolidine-3-ol analogues was synthesized and screened for its cytotoxic activity against a panel of human cancer cell lines. nih.gov The lead compounds, 5j and 5p , demonstrated selective cytotoxicity towards HL-60 (human leukemia) cells. nih.govresearchgate.net These compounds were found to induce apoptosis, a form of programmed cell death, in HL-60 cells at a concentration of around 10 μM. nih.gov

The mechanism of action for these compounds is believed to involve the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov The cytotoxic effects of these derivatives were observed to be more pronounced in cancer cells compared to non-cancerous cell lines, indicating a degree of selective toxicity. researchgate.net

The structural diversity of this compound derivatives allows for the fine-tuning of their anticancer activity. Modifications to the pyrrolidine ring and the benzyl group can significantly influence their potency and selectivity against different cancer cell types.

Table 4: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound Cancer Cell Line Effect Reference
5j HL-60 (human leukemia) Selective cytotoxicity, induces apoptosis at ~10 μM nih.govresearchgate.net
5p HL-60 (human leukemia) Selective cytotoxicity, induces apoptosis at ~10 μM nih.govresearchgate.net

Modulation of Oncogenic Pathways (e.g., PI3K, VHL E3 Ubiquitin Ligase Inhibition)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cellular functions like growth, proliferation, and survival. nih.gov Dysregulation of this pathway is a common feature in many human cancers, making PI3K a significant target for anticancer therapies. googleapis.comgoogle.com Pyrrolidine-containing compounds, including derivatives of this compound, are being investigated as inhibitors of this pathway. tandfonline.com For instance, Alpelisib (BYL719), a PI3K alpha isoform inhibitor with a pyrrolidine moiety, is under investigation for its potential to modulate the tumorigenic PI3K pathway. tandfonline.com The development of such inhibitors is a key area of research in oncology. googleapis.comgoogle.com

The von Hippel-Lindau (VHL) tumor suppressor protein is another critical component in cellular regulation, acting as the substrate-binding subunit of the VHL E3 ubiquitin ligase. This ligase targets the alpha subunit of hypoxia-inducible factors (HIFs) for degradation. researchgate.netnih.gov Small-molecule inhibitors that disrupt the VHL:HIF-α protein-protein interaction are being developed. researchgate.netnih.gov One such inhibitor, VH298, incorporates a substituted pyrrolidine ring, demonstrating the utility of this scaffold in targeting the VHL E3 ligase. researchgate.netnih.govuni-frankfurt.deacs.org These inhibitors not only serve as probes for the hypoxia signaling pathway but also form the basis for Proteolysis Targeting Chimeras (PROTACs), which can hijack the VHL E3 ligase to degrade specific target proteins. researchgate.netnih.govresearchgate.net

Anti-inflammatory and Antioxidant Properties of this compound Compounds

Several derivatives of this compound have demonstrated notable anti-inflammatory and antioxidant activities. ontosight.aiontosight.ai In the context of Alzheimer's disease research, novel 1-benzylpyrrolidine-3-amine derivatives have been synthesized and shown to possess both anti-aggregating and antioxidant effects. researchgate.net

Specifically, compounds 24b and 25b from one study displayed significant free radical scavenging capacity in ABTS and FRAP assays. researchgate.netnih.gov These compounds also selectively chelate copper ions, which is relevant as metal ions can contribute to the production of reactive oxygen species (ROS) in neurodegenerative diseases. researchgate.netnih.gov Another study reported that N-(benzyl)-2-acetylpyrrolidine (4a ) and N-(tosyl)-2-acetylpyrrolidine (4b ) exhibited free radical scavenging properties. researchgate.net The antioxidant potential of these compounds suggests their utility in conditions associated with oxidative stress. mdpi.com

Regarding anti-inflammatory properties, some pyrrolidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. For example, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were evaluated for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com One derivative, bearing a 2,4-difluorophenyl motif (10c ), was identified as a potent LOX inhibitor. mdpi.com Additionally, certain N-benzylpyrrolidine and 1,3,4-oxadiazole hybrids have shown significant anti-inflammatory effects. researchgate.net

Metabolic Regulation by this compound Derivatives

Antidiabetic Properties (e.g., α-Amylase and α-Glucosidase Inhibition)

A key strategy in managing type 2 diabetes is to control post-prandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. mdpi.comnih.gov Several studies have highlighted the potential of pyrrolidine derivatives as inhibitors of these enzymes. researchgate.netmdpi.comnih.govmdpi.comsci-hub.senih.gov

One study investigated a series of pyrrolidine derivatives and found that compounds 3a and 3g exhibited the most potent inhibitory activity against α-amylase. nih.gov The same study also showed that these compounds were effective inhibitors of α-glucosidase. nih.gov Another research effort synthesized N-(benzyl)-2-acetylpyrrolidine (4a ) and N-(tosyl)-2-acetylpyrrolidine (4b ) and evaluated their inhibitory activity against both α-glucosidase and α-amylase. researchgate.netnih.gov Both compounds demonstrated notable inhibition of α-glucosidase. researchgate.netnih.gov

The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzyl and pyrrolidine rings play a crucial role in the inhibitory potency. nih.gov For example, a derivative with a para-methoxy group (3g ) showed exceptional α-amylase and α-glucosidase inhibition. nih.gov

Table 1: Inhibitory Activity of Selected this compound Derivatives Against α-Amylase and α-Glucosidase

Compound Target Enzyme IC₅₀ (µg/mL) Reference
3a α-Amylase 36.32 nih.gov
3g α-Amylase 26.24 nih.gov
3a α-Glucosidase 47.19 nih.gov
3g α-Glucosidase 18.04 nih.gov
4a (N-(benzyl)-2-acetylpyrrolidine) α-Glucosidase 0.52 mM researchgate.netnih.gov
4b (N-(tosyl)-2-acetylpyrrolidine) α-Glucosidase 1.64 mM researchgate.netnih.gov
Acarbose (Standard) α-Amylase 5.50 nih.gov

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are key regulators of lipid and glucose metabolism. nih.govopenmedicinalchemistryjournal.com There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov Agonists of these receptors have therapeutic potential for various metabolic disorders. google.comemjreviews.com

While the direct agonistic activity of this compound derivatives on PPARs is an emerging area of research, related thiazolidinedione structures, which also feature a heterocyclic ring, are well-known PPARγ agonists. benthamscience.com The structural similarities suggest that this compound derivatives could be designed to interact with PPARs. Research into dual-action PPAR agonists, which target multiple subtypes, is of particular interest for treating conditions like atherogenic dyslipidemia and insulin (B600854) resistance. nih.gov The development of selective PPARα agonists is also being pursued for diseases involving inflammation and angiogenesis. google.com

Other Therapeutic Potentials of this compound Analogues (e.g., Protein Kinase C Inhibition, NK-3 Receptor Antagonism, Dopamine Receptor Antagonism)

The versatile scaffold of this compound has been explored for a variety of other therapeutic targets. rsc.orgrsc.org

Protein Kinase C (PKC) Inhibition: Certain this compound derivatives have been identified as inhibitors of Protein Kinase C, an enzyme family involved in various cellular signaling pathways. rsc.orgrsc.org

NK-3 Receptor Antagonism: Derivatives of this compound are being investigated as antagonists of the neurokinin-3 (NK-3) receptor. rsc.orgrsc.orgpatentguru.comjustia.comnih.govwomensmentalhealth.org These antagonists have potential applications in treating central nervous system disorders. nih.govresearchgate.net The rational design of novel pyrrolidine derivatives has led to compounds with in vivo efficacy in functional assays mediated by the NK-3 receptor. nih.gov

Dopamine Receptor Antagonism: The this compound structure is also a feature in compounds designed as dopamine receptor antagonists. rsc.orgrsc.orgnih.govchemrxiv.orgumich.eduwikipedia.org For example, a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, including those with a benzyl group on the pyrrolidine nitrogen, have been synthesized and evaluated for their binding affinity to dopamine D2, D3, and D4 receptors. nih.gov The N-substituent on the pyrrolidin-3-yl group was found to be important for affinity and selectivity among the dopamine receptor subtypes. nih.gov

Computational Chemistry and in Silico Modeling in 3 Benzylpyrrolidine Research

Molecular Docking and Dynamics Simulations for 3-Benzylpyrrolidine Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to macromolecular targets at an atomic level. While specific studies focusing exclusively on this compound are limited, extensive research on the closely related N-benzylpyrrolidine scaffold, particularly in the context of Alzheimer's disease, offers significant insights into potential ligand-target interactions. These studies often target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of the disease.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For N-benzylpyrrolidine derivatives designed as cholinesterase inhibitors, docking simulations have revealed key interactions within the enzyme's active site. researchgate.netresearchgate.netx-mol.net For instance, in silico studies of N-benzylpyrrolidine hybrids showed stable interactions with the target residues of human AChE (hAChE), human BuChE (hBuChE), and beta-secretase-1 (hBACE-1). researchgate.net The benzyl (B1604629) moiety often engages in π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) in the active site gorge, while the pyrrolidine (B122466) ring and its substituents can form hydrogen bonds and other electrostatic interactions. researchgate.netnih.gov

Molecular dynamics simulations provide further detail by modeling the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of the interacting molecules. researchgate.netresearchgate.net For N-benzylpyrrolidine derivatives, MD simulations have been used to validate docking results and to confirm the stability of the predicted binding modes. x-mol.netresearchgate.netnih.gov These simulations have shown that specific derivatives can form stable complexes with both AChE and BuChE, highlighting their potential as dual inhibitors. researchgate.netnih.gov The analysis of the simulation trajectories can reveal the persistence of key hydrogen bonds and hydrophobic interactions, which are crucial for the ligand's inhibitory activity. nih.gov For example, a study on N-benzyl-piperidine derivatives, structurally similar to benzylpyrrolidines, used MD simulations to estimate binding free energies, with one derivative showing favorable interactions with key residues of both AChE and BuChE. nih.gov

Computational MethodTarget Enzyme(s)Key Findings on N-Benzylpyrrolidine Derivative InteractionsReference(s)
Molecular Docking AChE, BuChE, BACE-1The square amide group forms strong interactions with the target protein. The benzyl moiety interacts with the peripheral anionic site (PAS) of AChE. researchgate.net
Molecular Docking & MD Simulation hAChE, hBuChE, hBACE-1Demonstrated stable interactions with target residues. The leads showed consensual binding affinity toward the PAS of AChE and the aspartate dyad of BACE-1. researchgate.netx-mol.net
MD Simulation AChE, BuChEValidated the stability of docked complexes and confirmed favorable binding free energy estimations due to interactions with key residues. nih.gov
Molecular Docking AChEIdentified key interacting residues including Trp84, which forms a π-π stacking interaction with the phenyl moiety of the ligand. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors, QSAR models can predict the activity of novel compounds and guide the synthesis of more potent derivatives.

While specific 3D-QSAR studies on this compound are not widely documented, research on broader classes of pyrrolidine derivatives provides a strong framework for understanding the potential application of these methods. For instance, 3D-QSAR studies have been successfully applied to N-benzylpyrrolidine derivatives as acetylcholinesterase inhibitors. nih.govekb.eg In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop statistically significant models. nih.gov The contour maps generated from these models provided insights into the structural requirements for enhanced inhibitory activity, suggesting regions where steric bulk, electrostatic potential, and hydrophobicity could be modified to improve efficacy. nih.govekb.eg

Pyrrolidine Derivative ClassTarget/ActivityQSAR Method(s)Key Findings & Model StatisticsReference(s)
N-Benzylpyrrolidine Derivatives Acetylcholinesterase (AChE) InhibitionCoMFA, CoMSIAStatistically validated models provided contour maps to guide the design of new inhibitors. nih.govekb.eg
Pyrrolidine Amide Derivatives DPP-IV InhibitionSVM (Support Vector Machine)A model with R² = 0.867 and Q² = 0.669 was established, indicating electronic effects are important for activity. researchgate.net
Pyrrolidine-2,4-dione (B1332186) Derivatives Fungicidal Activity (against Rhizoctonia cerealis)CoMFAA reliable model with q² = 0.585 and r² = 0.971 was developed to guide further synthesis. hep.com.cn
Pyrrolidine-2,5-dione Derivatives Anticonvulsant Activity3D-QSARIdentified active compounds in MES and scPTZ seizure tests and guided structural modifications. researchgate.net
Pyrrolidine Derivatives Neuraminidase Inhibition3D-QSARModels with R² from 0.731 to 0.830 and Q² from 0.560 to 0.611 showed that hydrogen bonds and electrostatic factors contributed to inhibitory activity. nih.gov

Computational Studies on Structure-Directing Effects of Benzylpyrrolidine (e.g., in Zeolite Synthesis)

Computational methods are crucial for understanding the role of organic molecules as structure-directing agents (SDAs) in the synthesis of microporous materials like zeolites. Benzylpyrrolidine has been investigated as an effective SDA for the synthesis of aluminophosphate (AlPO) molecular sieves, such as AlPO-5, which has an AFI-type framework structure.

Computational studies, often employing molecular mechanics, have been used to investigate the host-guest interactions between the benzylpyrrolidine SDA and the inorganic zeolite framework. acs.orgacs.org These studies have shown that the stabilization energy between the SDA and the framework is a key factor in structure direction. acs.org For benzylpyrrolidine and its fluorinated derivatives in the synthesis of AlPO-5, modeling has revealed that the ability of these molecules to act as templates depends not just on the host-guest interaction energy per molecule, but on the density of this interaction energy, which takes into account the packing efficiency of the molecules within the zeolite pores. acs.org

Research has demonstrated that benzylpyrrolidine molecules tend to arrange themselves as dimers within the channels of the AFI structure, driven by interactions between their aromatic rings. csic.es However, the packing can be affected by substitutions. For example, ortho- and para-fluorinated benzylpyrrolidine derivatives are poor templates for AlPO-5 due to inefficient packing caused by repulsion from the fluorine atoms. acs.org In contrast, benzylpyrrolidine and its meta-fluoro derivative are effective SDAs. acs.org

Furthermore, computational models have been developed that consider the competition between the organic SDA and water molecules for occupation within the zeolite pores. researchgate.netacs.org In the synthesis of the nanoporous material STA-1, a computational model showed that the most stable arrangement involved the co-occlusion of benzylpyrrolidine molecules and water molecules. The organic molecules act as the primary structure-directing agents, while water molecules serve as secondary space-filling species that provide additional stabilization to the framework. acs.org This cooperative structure-directing action highlights the complexity of the crystallization process and the power of computational modeling to unravel these mechanisms.

Zeolite/Microporous MaterialComputational MethodKey Findings on Benzylpyrrolidine as an SDAReference(s)
AlPO-5 (AFI framework) Computer Modeling (Molecular Mechanics)Benzylpyrrolidine and its m-fluoro derivative are good templates; o- and p-fluoro derivatives are not, due to poor packing. Interaction energy density is critical. acs.org
AFI Structure Molecular Mechanics, Fluorescence Spectroscopy, TGABenzylpyrrolidine tends to incorporate as monomers with co-occluded water, while derivatives like (S)-(-)-N-benzylpyrrolidine-2-methanol form dimers. acs.org
STA-1 (SAO framework) Computational Model (considering solvent)A cooperative structure-directing effect occurs between benzylpyrrolidine (primary SDA) and water (secondary space-filler). The most stable arrangement involves 5 BP molecules and 22 water molecules per unit cell. acs.org
MgAPO-5 Molecular MechanicsBenzylpyrrolidine derivatives arrange in helices of dimers within the AFI structure, and fluorinated versions can influence the incorporation of metal atoms like Mg into the framework. csic.es

3 Benzylpyrrolidine and Its Derivatives As Synthetic Intermediates and Scaffolds

Utility in the Construction of Complex Organic Molecules

The 3-benzylpyrrolidine framework serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. chemimpex.com Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. The pyrrolidine (B122466) ring can be functionalized at different positions, and the benzyl (B1604629) group can be modified or replaced to create diverse chemical entities. chemimpex.com

One of the key applications of this compound derivatives is in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions involving azomethine ylides generated from isatin (B1672199) and sarcosine (B1681465) can be reacted with various dipolarophiles to construct spiro-pyrrolidine scaffolds. tandfonline.com This methodology has been employed to synthesize spiro[oxindole-pyrrolidine-dihydrocoumarin] and rhodanine-substituted spirooxindole pyrrolidine derivatives. tandfonline.com

Furthermore, derivatives such as cis-diethyl 1-benzylpyrrolidine-3,4-dicarboxylate are valuable intermediates. The ester groups can be hydrolyzed to yield active pyrrolidine derivatives that can participate in further reactions. The synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles has been achieved through a p-TsOH catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone, showcasing the versatility of pyrrolidine-based starting materials. smolecule.com

The synthesis of substituted prolines, which are important in peptide chemistry, can be achieved using 3-benzylproline derivatives. An amino-zinc-ene-enolate cyclization provides a diastereoselective and enantioselective route to (2S,3R)- and (2S,3S)-3-benzylprolines (this compound-2-carboxylic acids). researchgate.net

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

Derivative Reaction Type Product Class Ref
Isatin and Sarcosine derived Azomethine Ylide 1,3-Dipolar Cycloaddition Spiro-pyrrolidines tandfonline.com
cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate Hydrolysis, further modification Substituted pyrrolidines
3-(Indol-3-yl)maleimides Diels-Alder Reaction Polyfunctionalized Carbazoles smolecule.com

Role in Pharmaceutical Intermediate Synthesis

The this compound scaffold is a cornerstone in the development of pharmaceutical agents due to its presence in numerous biologically active compounds. biosynce.comresearchgate.net Its derivatives are key intermediates for a variety of chiral medicines, including antibiotics and antihypertensive drugs. google.comgoogleapis.com

Optically active N-benzyl-3-hydroxypyrrolidines are particularly important intermediates. google.comgoogleapis.com They are utilized in the synthesis of carbapenem (B1253116) antibiotics like panipenem, vasodilators such as barnidipine, and antihypertensive drugs like darifenacin. google.comgoogleapis.com The synthesis of these intermediates can be achieved through various methods, including the reduction of N-substituted 3-hydroxypyrrolidinone, which can be prepared from natural malic acid and benzylamine. google.com

Derivatives of this compound are also explored for their potential in treating neurological disorders. chemimpex.com For example, some derivatives of 1-benzylpyrrolidine (B1219470) have shown activity as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. smolecule.com Furthermore, 3-azido-1-benzylpyrrolidine (B2424384) derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors. vulcanchem.com

The versatility of the this compound scaffold is further demonstrated by its use in creating compounds with a range of biological activities. For instance, (3S,4R)-1-benzylpyrrolidine-3,4-diol hydrochloride is a precursor to β-adrenergic receptor agonists and has shown antimicrobial properties. vulcanchem.com

Table 2: Pharmaceutical Intermediates Derived from this compound

Intermediate Therapeutic Area Example Drug/Target Ref
Optically active N-benzyl-3-hydroxypyrrolidine Antibiotics, Antihypertensives Panipenem, Barnidipine, Darifenacin google.comgoogleapis.com
1-Benzylpyrrolidine derivatives Neurological Disorders Acetylcholinesterase Inhibitors smolecule.com
3-Azido-1-benzylpyrrolidine derivatives Neurological Disorders Acetylcholinesterase (AChE) Inhibitors vulcanchem.com
(3S,4R)-1-benzylpyrrolidine-3,4-diol hydrochloride Respiratory, Antimicrobial β-adrenergic receptor agonists vulcanchem.com

Development of Hybrid Molecules Incorporating the this compound Motif

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained traction in drug discovery. The this compound scaffold is frequently used in the design of such hybrid molecules to target multiple biological pathways simultaneously. nih.govresearchgate.net

In the context of Alzheimer's disease, researchers have designed and synthesized multitarget molecular hybrids of N-benzylpyrrolidine derivatives. x-mol.netnih.gov These hybrids aim to inhibit cholinesterases (AChE and BChE) and BACE-1, as well as prevent the aggregation of amyloid-β peptides. x-mol.netresearchgate.net For example, hybrids incorporating 1,3,4-oxadiazole (B1194373) and N-benzylpyrrolidine have demonstrated the potential to ameliorate cognitive dysfunction in preclinical models. nih.govresearchgate.net

Another strategy involves creating hybrid molecules by linking the this compound moiety to other known active fragments. For instance, 1-benzylpyrrolidine-3-amine-based derivatives have been developed as butyrylcholinesterase (BuChE) inhibitors with additional anti-aggregating, antioxidant, and metal-chelating properties for potential use in Alzheimer's disease therapy. mdpi.com

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, a library of hybrid molecules was created by combining triazine-indole with a pyrrolidine moiety to produce novel anti-inflammatory agents that inhibit COX-1 and COX-2. nih.gov The design of these hybrids is often guided by computational studies to optimize their interactions with biological targets. researchgate.net

Table 3: Examples of Hybrid Molecules Based on the this compound Scaffold

Hybrid Concept Target/Application Key Features Ref
N-Benzylpyrrolidine and 1,3,4-Oxadiazole Alzheimer's Disease Dual inhibition of AChE, BChE, and BACE-1 nih.govresearchgate.net
1-Benzylpyrrolidine-3-amine based hybrids Alzheimer's Disease BuChE inhibition, antioxidant, metal-chelation mdpi.com
Triazine-indole and Pyrrolidine Anti-inflammatory COX-1 and COX-2 inhibition nih.gov

Future Perspectives and Emerging Research Directions for 3 Benzylpyrrolidine

Exploration of Novel Synthetic Methodologies for 3-Benzylpyrrolidine and its Stereoisomers

The development of efficient and stereoselective synthetic routes is paramount for exploring the chemical diversity of this compound and its analogues. Future research will likely focus on innovative methodologies that offer greater control over stereochemistry, improve yields, and allow for more diverse substitutions.

One promising area is the advancement of catalytic tandem reactions. For instance, palladium-catalyzed processes that allow for the sequential, one-pot formation of multiple bonds can streamline the synthesis of complex derivatives. A method for the stereoselective synthesis of N-aryl-2-benzylpyrrolidines has been described involving a Pd-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides. nih.gov This strategy enables the formation of a C-N bond, a C-C bond, a ring, and a stereocenter in a single operation, offering a modular approach to differently arylated pyrrolidines. nih.gov Further research into catalyst systems, such as the use of different phosphine (B1218219) ligands, could expand the scope and efficiency of these transformations. nih.gov

1,3-Dipolar cycloaddition reactions represent another classical yet continuously evolving method for constructing the pyrrolidine (B122466) ring. nih.gov The reaction between azomethine ylides and various dipolarophiles can produce highly substituted pyrrolidines with significant regio- and stereoselectivity. nih.govjst.go.jp Future work may involve developing new catalysts, such as (R)-DM-SEGPHOS-Ag(I) complexes, or exploring catalyst-free conditions to generate novel pyrrolidine hybrids. tandfonline.com The use of diverse starting materials, like isatin (B1672199), amino acids, and various aldehydes, in multicomponent reactions will continue to be a fruitful strategy for generating libraries of this compound analogues. tandfonline.com

The stereoselective synthesis of specific isomers remains a key challenge. Methodologies starting from enantiomerically pure precursors are being refined. For example, a convenient procedure has been developed to prepare an L-proline analogue with a δ-benzyl substituent, starting from the β-amino acid derived from L-phenylalanine. rsc.org Similarly, optically active (3S)-1-benzylpyrrolidin-3-ol, a crucial drug precursor, has been synthesized from the naturally occurring alkaloid (−)-vasicine. researchgate.net Other approaches include zirconium-mediated cyclization of aminoalkenes and stereoselective reductions of dihydropyrrole intermediates. thieme-connect.comwhiterose.ac.uk

Synthetic Strategy Key Features Potential Future Directions
Palladium-Catalyzed Tandem Reactions One-pot synthesis of N-aryl-2-benzylpyrrolidines; forms multiple bonds and stereocenters. nih.govDevelopment of new phosphine ligands; expansion to different aryl and alkenyl substrates. nih.gov
1,3-Dipolar Cycloadditions Versatile for creating substituted pyrrolidines; can be regio- and stereoselective. nih.govjst.go.jpExploration of novel catalysts and catalyst-free multicomponent reactions. tandfonline.com
Asymmetric Synthesis from Chiral Precursors Utilizes natural sources like L-phenylalanine or (−)-vasicine to yield enantiopure products. rsc.orgresearchgate.netApplication to a wider range of natural alkaloids and amino acids; development of more efficient multi-step sequences.
Zirconium-Mediated Cyclization An efficient route to 3-benzylpyrrolidines from aminoalkenes. thieme-connect.comOptimization for both solution and solid-phase synthesis to facilitate library generation. thieme-connect.com

Discovery of Undiscovered Biological Targets and Mechanisms of Action for this compound Derivatives

While this compound derivatives have shown activity against known targets like cholinesterases and β-secretase (BACE-1) for Alzheimer's disease, a vast potential for discovering new biological applications remains. researchgate.netmdpi.com The structural flexibility and stereochemical complexity of the scaffold allow it to interact with a wide range of biological macromolecules.

Future research will focus on screening this compound libraries against a broader array of targets. This could include enzymes, receptors, ion channels, and protein-protein interactions implicated in various diseases. For example, derivatives have already shown promise as anticonvulsants, potentially by modulating sodium and calcium channels or interacting with NMDA and GABA-A receptors. researchgate.netnih.gov Further investigation is needed to pinpoint the exact molecular targets and elucidate the mechanism. nih.gov Similarly, the antimalarial activity of 4-aryl-N-benzylpyrrolidine-3-carboxamides, which are reminiscent of aspartic protease inhibitors, warrants deeper investigation into their specific parasitic targets. acs.org

The mechanism of action for anticancer effects is another area ripe for exploration. While some analogues induce apoptosis via caspase-3 activation, the upstream signaling pathways and potential for targeting other cancer-related proteins are not fully understood. researchgate.netnih.gov Molecular docking studies suggest interactions with key residues in the active site of caspase-3, but broader kinome profiling and proteomics could reveal unexpected targets. nih.gov Derivatives of pyrrolidine have also shown potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV), relevant for diabetes treatment, and matrix metalloproteinases (MMPs), involved in cancer metastasis. tandfonline.com

Moreover, the concept of multi-target-directed ligands (MTDLs) is gaining traction. researchgate.net The this compound scaffold is well-suited for designing hybrid molecules that can modulate multiple targets simultaneously, which can be particularly beneficial for complex diseases like Alzheimer's. researchgate.netresearchgate.net For instance, compounds have been designed to exhibit balanced inhibition of cholinesterases and BACE-1, along with anti-amyloid aggregation and antioxidant properties. researchgate.netencyclopedia.pub

Advanced Pharmacological Profiling and Preclinical Development of this compound-Based Leads

Once promising lead compounds are identified, rigorous pharmacological profiling and preclinical development are crucial for their translation into viable therapeutic candidates. This involves a comprehensive evaluation of their efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Future efforts will involve more sophisticated in vitro and in vivo models to assess the therapeutic potential of this compound leads. For neurodegenerative diseases, this includes using advanced cell culture models and transgenic animal models to study neuroprotective effects and cognitive enhancement. researchgate.net For example, N-benzylpyrrolidine derivatives have been shown to ameliorate cognitive dysfunction in scopolamine-induced amnesia models in mice. researchgate.net For antimalarial leads like (+)-54b (CWHM-1008), which demonstrated oral efficacy in a mouse model of malaria, further studies on resistance profiles and efficacy against different life-cycle stages of the parasite are necessary. acs.org

A critical aspect of preclinical development is the optimization of ADME properties. The physicochemical properties of the this compound scaffold, such as lipophilicity and hydrogen bonding capacity, can be fine-tuned through chemical modification to improve oral bioavailability, metabolic stability, and brain penetration. cymitquimica.com For instance, the benzyl (B1604629) group itself can be substituted to modulate these properties. Research has shown that N-benzylpyrrolidine derivatives can possess excellent brain permeability, a key requirement for CNS-acting drugs. researchgate.net

Below is a table summarizing the preclinical data for a notable this compound-based lead compound:

Compound Biological Target/Activity In Vitro Potency In Vivo Efficacy Key Pharmacokinetic Parameter
(+)-54b (CWHM-1008) Antimalarial (Aspartic Protease Inhibitor-like)EC₅₀ = 46 nM (P. falciparum 3D7), 21 nM (Dd2 strain) acs.orgOrally efficacious in a mouse model of malaria (ED₉₉ ~ 30 mg/kg/day). acs.orgLong half-life in mice (4.4 h). acs.org
Compound 22 Anticonvulsant-Effective in scPTZ (ED₅₀=39mg/kg) and 6-Hz (ED₅₀=36mg/kg) seizure tests. researchgate.netShowed higher potency than reference drugs like ethosuximide (B1671622) and lacosamide. researchgate.net

Future preclinical studies will need to generate comprehensive datasets on these parameters to de-risk candidates before they enter clinical trials.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new drugs, and the this compound scaffold is no exception. nih.govaccscience.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery pipeline. mdpi.comnih.gov

One key application is in de novo drug design, where generative AI models can create novel molecular structures from scratch. accscience.com Trained on existing libraries of pyrrolidine derivatives and their known biological activities, these models can propose new this compound analogues with a high probability of being active against a specific target. mdpi.comchem960.com This approach can explore a much larger chemical space than traditional methods. nih.gov

AI and ML can also be used to build predictive models for various properties. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new analogues based on their chemical structure, helping to prioritize which compounds to synthesize. mdpi.com Similarly, ML models can predict ADME properties, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. nih.govaccscience.com

Furthermore, AI can enhance target identification and validation. By analyzing large biological datasets (genomics, proteomics), AI algorithms can help identify novel biological targets for which this compound derivatives might be effective. accscience.com In silico docking and molecular dynamics simulations, often enhanced by ML scoring functions, can then be used to predict how these novel compounds will bind to their targets, providing insights into their mechanism of action. nih.gov

AI/ML Application Description Impact on this compound Research
Generative Models for De Novo Design Algorithms that create novel molecular structures with desired properties. accscience.commdpi.comRapid generation of diverse and synthesizable this compound analogues optimized for specific targets.
Predictive QSAR/ADME Modeling ML models trained to predict biological activity and pharmacokinetic properties from chemical structure. nih.govmdpi.comPrioritization of synthetic efforts on compounds with the highest likelihood of success, reducing time and cost.
Target Identification and Validation Analysis of large-scale biological data to identify and validate new drug targets. accscience.comUncovering new therapeutic applications for the this compound scaffold beyond current areas of research.
Enhanced Molecular Docking Using ML to improve the accuracy of scoring functions that predict binding affinity and mode. nih.govMore accurate prediction of how this compound derivatives interact with biological targets, guiding rational design.

Q & A

Q. What are the established synthetic routes for 3-Benzylpyrrolidine derivatives, and how can researchers optimize stereochemical control?

  • Methodological Answer : The synthesis of this compound derivatives often involves reductive amination or cyclization strategies. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are critical. For example, (3S,4S)- and (3R,4R)-1-Benzylpyrrolidine-3,4-diol enantiomers are synthesized via diastereomeric resolution using chiral column chromatography, as evidenced by their distinct CAS numbers (90365-74-5 and 163439-82-5) and melting points (95°C) .
  • Key Considerations :
  • Use single-crystal X-ray diffraction (as in ) to confirm stereochemistry.
  • Monitor reaction conditions (temperature, solvent polarity) to minimize racemization.

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:
  • X-ray crystallography : Resolves absolute configuration (e.g., mean σ(C–C) = 0.003 Å in ).
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm pyrrolidine ring conformation.
  • Mass spectrometry : Confirm molecular weight (e.g., 193.24 g/mol for diol derivatives ).
  • Polarimetry : Verify optical activity for enantiomers (e.g., (3S,4S)-(+)- vs. (3R,4R)-(-)-isomers ).

Q. What protocols ensure stability during storage of this compound compounds?

  • Methodological Answer :
  • Storage conditions : Seal in inert atmospheres (argon/nitrogen) at -20°C to prevent oxidation.
  • Hygroscopicity mitigation : Use desiccants (silica gel) for diol derivatives, as indicated by their high polarity .
  • Stability assays : Conduct periodic HPLC analysis to detect degradation products.

Advanced Research Questions

Q. How can enantiomer-specific pharmacological effects of this compound derivatives be systematically investigated?

  • Methodological Answer :
  • In vitro assays : Compare enantiomer binding affinities using receptor-binding studies (e.g., radioligand displacement).
  • In vivo models : Administer separate enantiomers to assess pharmacokinetic differences (AUC, t1/2t_{1/2}).
  • Table : Enantiomer Properties from
EnantiomerCAS RNOptical RotationMelting Point
(3S,4S)-(+)-isomer90365-74-5+ value95°C
(3R,4R)-(-)-isomer163439-82-5- value95°C

Q. What computational strategies predict the conformational dynamics of this compound in biological systems?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use force fields (AMBER/CHARMM) to model pyrrolidine ring puckering and benzyl group rotation.
  • Docking studies : Employ software (AutoDock Vina) to assess binding poses in target proteins.
  • Quantum mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., using InChI-derived coordinates ).

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :
  • Systematic reviews : Follow PRISMA guidelines to screen studies for bias (e.g., unvalidated stereochemistry).
  • Meta-analysis : Pool data from Cochrane-reviewed protocols to assess effect sizes across studies.
  • Experimental replication : Standardize assays (e.g., cell lines, incubation times) to isolate variables.

Methodological Resources

  • Structural Validation : Prioritize X-ray crystallography and enantiomer-specific chromatography .
  • Data Synthesis : Apply PRISMA and Cochrane Handbook frameworks for rigorous meta-analyses.
  • Experimental Design : Reference interdisciplinary methodologies (e.g., lab studies balancing control and realism ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.